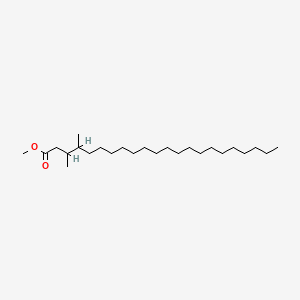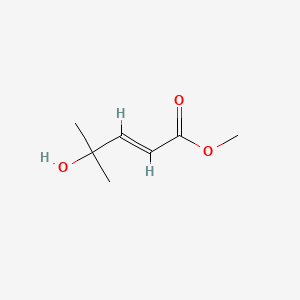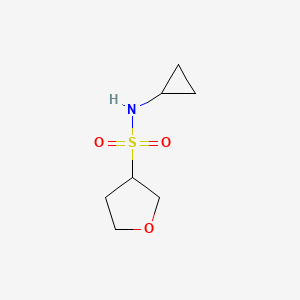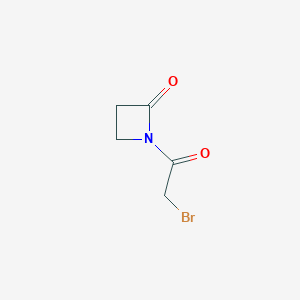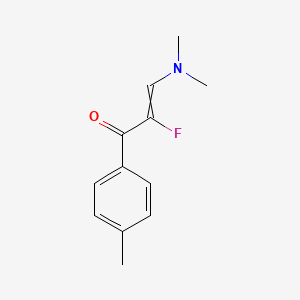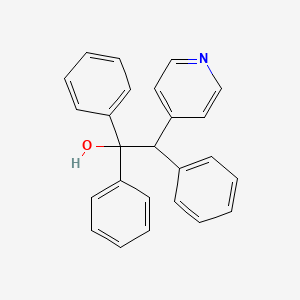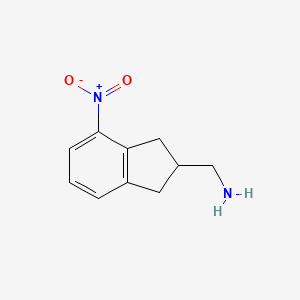
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications, including dyes, pigments, and pharmaceuticals. This specific compound features a bromophenoxy group and an amino group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the anthracenedione core.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the phenoxy group.
Hydroxylation: Introduction of a hydroxyl group to the anthracenedione core.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while substitution reactions could produce various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.
Biology
In biological research, anthraquinone derivatives are often studied for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects, particularly in cancer treatment due to the known activity of anthraquinones against cancer cells.
Industry
In industry, anthraquinone derivatives are used as dyes and pigments. This specific compound might find applications in creating specialized dyes with unique properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, anthraquinones can intercalate into DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxy-anthracenedione: A similar compound with a methoxy group instead of a bromine atom.
1-Amino-2-(4-chlorophenoxy)-4-hydroxy-anthracenedione: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenoxy group in 9,10-Anthracenedione, 1-amino-2-(4-bromophenoxy)-4-hydroxy- may impart unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
59722-76-8 |
|---|---|
Fórmula molecular |
C20H12BrNO4 |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
1-amino-2-(4-bromophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrNO4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,22H2 |
Clave InChI |
NXLZYWCPIVGZKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

